

PF-945863: A Technical Guide for Drug Discovery and Development

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Compound of Interest

Compound Name: PF-945863

Cat. No.: B15560211

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-945863 is a chemical compound developed by Pfizer that has become a valuable tool in the field of drug discovery and development, primarily for its role as a substrate of aldehyde oxidase (AO). The increasing recognition of AO as a significant enzyme in non-cytochrome P450-mediated drug metabolism has highlighted the importance of understanding its impact on the pharmacokinetic properties of new drug candidates. Due to significant species differences in AO expression and activity, predicting human clearance of AO substrates from preclinical animal models is a considerable challenge. This has led to the use of compounds like **PF-945863** in in vitro and in silico models to better predict the metabolic fate of new chemical entities in humans. While its primary application in published literature is as a reference compound for AO metabolism studies, its development likely originated from a drug discovery program targeting a specific therapeutic area, although this information is not publicly disclosed.

The Role of Aldehyde Oxidase in Drug Metabolism

Aldehyde oxidase is a cytosolic enzyme belonging to the family of molybdo-flavoenzymes. It plays a crucial role in the metabolism of a wide variety of xenobiotics, particularly those containing nitrogen heterocyclic rings. The enzyme catalyzes the oxidation of aldehydes to carboxylic acids and the hydroxylation of N-heterocycles. As drug discovery programs increasingly design molecules to be less susceptible to cytochrome P450 (CYP) metabolism,

the role of AO in drug clearance has become more prominent. However, the unpredictable nature of AO-mediated metabolism across species necessitates robust in vitro and in silico tools to assess its potential impact early in the drug development process.

Quantitative Analysis of PF-945863 Metabolism

The primary quantitative data available for **PF-945863** relates to its metabolism by aldehyde oxidase. The following table summarizes its intrinsic clearance values from a key study aimed at developing an in vitro-in vivo correlation for AO substrates.

Parameter	Value	System	Reference
In Vitro Unbound Intrinsic Clearance (CL _{int,u})	111 µL/min/mg protein	Human Liver Cytosol	[1]
In Vitro Unbound Intrinsic Clearance (CL _{int,u})	88 µL/min/mg protein	Human Liver S9 Fraction	[1]
Predicted In Vivo Unbound Intrinsic Clearance (CL _{int,u})	35 mL/min/kg	Human	[2]

Experimental Protocols

In Vitro Metabolism of PF-945863 in Human Liver Cytosol

This protocol is based on the methods described by Zientek et al. (2010) for the determination of intrinsic clearance of aldehyde oxidase substrates.

1. Materials:

- **PF-945863**
- Pooled human liver cytosol (from a reputable commercial source)

- Potassium phosphate buffer (100 mM, pH 7.4)
- Menadione (as a specific AO inhibitor)
- Acetonitrile (for reaction termination)
- Internal standard (for analytical quantification)
- LC-MS/MS system

2. Procedure:

- Prepare a stock solution of **PF-945863** in a suitable organic solvent (e.g., DMSO).
- Prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer and human liver cytosol (final protein concentration typically 0.5-1 mg/mL).
- For inhibitor control experiments, pre-incubate the cytosol with menadione (final concentration, e.g., 10 μ M) for a specified time (e.g., 15 minutes) at 37°C.
- Initiate the metabolic reaction by adding **PF-945863** to the incubation mixture (final substrate concentration typically 1 μ M).
- Incubate the reaction mixtures at 37°C in a shaking water bath.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing an internal standard.
- Centrifuge the samples to precipitate proteins.
- Transfer the supernatant to a new plate or vials for analysis.
- Analyze the disappearance of the parent compound (**PF-945863**) over time using a validated LC-MS/MS method.

3. Data Analysis:

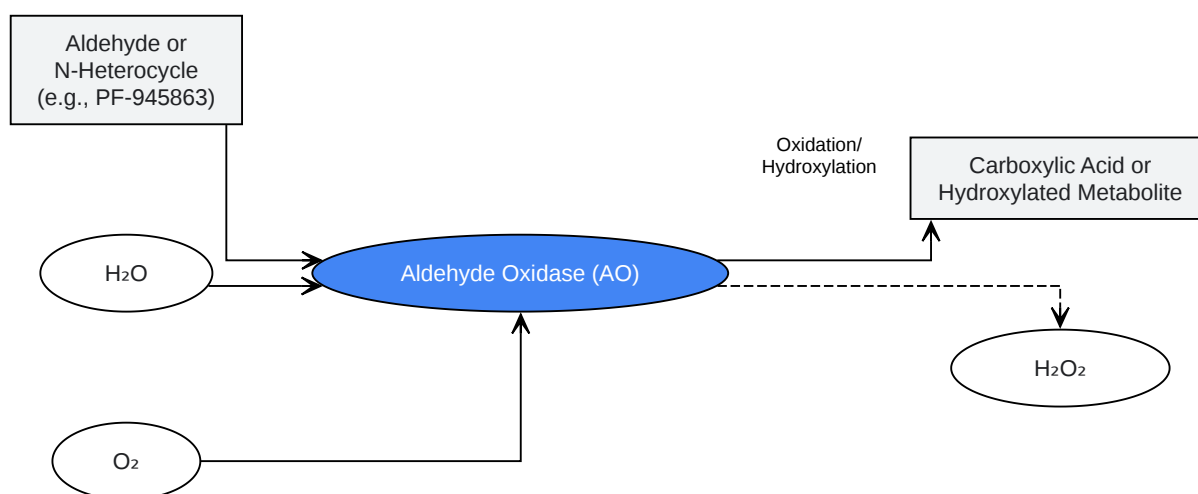
- Plot the natural logarithm of the percentage of **PF-945863** remaining versus time.

- Determine the first-order elimination rate constant (k) from the slope of the linear regression line.
- Calculate the in vitro half-life ($t_{1/2}$) using the equation: $t_{1/2} = 0.693 / k$.
- Calculate the intrinsic clearance (CL_{int}) in units of $\mu\text{L}/\text{min}/\text{mg}$ protein using the equation:
 $\text{CL}_{\text{int}} = (0.693 / t_{1/2}) / (\text{mg protein}/\text{mL})$.

Visualizations

Aldehyde Oxidase Metabolic Pathway

The following diagram illustrates the general metabolic pathway catalyzed by aldehyde oxidase.

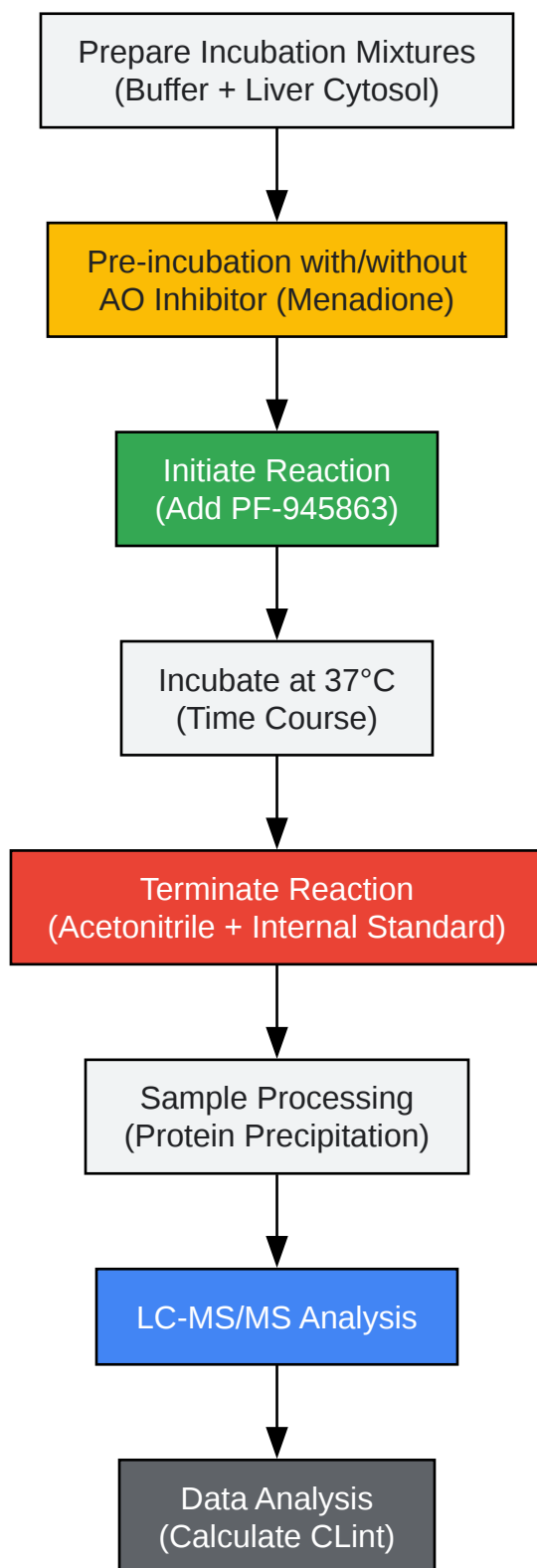


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Caption: General reaction scheme for aldehyde oxidase metabolism.

Experimental Workflow for In Vitro Intrinsic Clearance Determination

This diagram outlines the key steps in the experimental workflow for determining the in vitro intrinsic clearance of **PF-945863**.



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Caption: Workflow for determining in vitro intrinsic clearance.

Conclusion

PF-945863 serves as a critical reference compound for elucidating the role of aldehyde oxidase in drug metabolism. The quantitative data on its intrinsic clearance, coupled with detailed experimental protocols, provides a framework for researchers to assess the potential for AO-mediated metabolism of their own drug candidates. The significant species differences in AO activity underscore the importance of using human-derived in vitro systems and appropriate tool compounds like **PF-945863** to improve the prediction of human pharmacokinetics and mitigate the risk of clinical failures due to unforeseen metabolic pathways. Further disclosure of the original therapeutic target of **PF-945863** could provide additional context for its use in drug discovery and development beyond its current application in metabolic studies.

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